5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 861106-66-3
VCID: VC7106992
InChI: InChI=1S/C9H9BrN2O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
SMILES: CN1CC2=C(C=CC=C2Br)NC1=O
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS No.: 861106-66-3

Cat. No.: VC7106992

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.088

* For research use only. Not for human or veterinary use.

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one - 861106-66-3

Specification

CAS No. 861106-66-3
Molecular Formula C9H9BrN2O
Molecular Weight 241.088
IUPAC Name 5-bromo-3-methyl-1,4-dihydroquinazolin-2-one
Standard InChI InChI=1S/C9H9BrN2O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
Standard InChI Key SZMUQIIVLVKCCL-UHFFFAOYSA-N
SMILES CN1CC2=C(C=CC=C2Br)NC1=O

Introduction

Structural and Molecular Characteristics

The molecular architecture of 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is defined by a bicyclic system comprising a benzene ring fused to a dihydro-pyrimidinone moiety. Key substituents include a bromine atom at position 5 and a methyl group at position 3, which influence electronic distribution and steric interactions .

Table 1: Fundamental Structural Data

PropertyValueSource
Molecular FormulaC₉H₉BrN₂O
Molecular Weight241.09 g/mol
SMILESCN1CC2=C(C=CC=C2Br)NC1=O
InChIKeySZMUQIIVLVKCCL-UHFFFAOYSA-N
Predicted Collision Cross Section143.8 Ų ([M+H]⁺ adduct)

The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methyl group contributes to hydrophobic interactions in biological systems .

Synthesis and Chemical Reactivity

While no direct synthesis protocol for 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is documented, analogous quinazolinones are typically prepared via cyclocondensation or palladium-catalyzed functionalization. A plausible route involves:

  • Core Formation: Reacting 2-(aminomethyl)aniline with triphosgene in tetrahydrofuran (THF) under inert atmosphere to yield 3,4-dihydroquinazolin-2(1H)-one .

  • Functionalization: Introducing bromine via electrophilic aromatic substitution or Suzuki-Miyaura coupling, followed by methylation at position 3 using methyl iodide .

Table 2: Hypothetical Synthetic Route

StepReagents/ConditionsIntermediateYield
1Triphosgene, THF, N₂ atmosphere3,4-Dihydroquinazolin-2(1H)-one99%
2NBS (N-bromosuccinimide), AIBN, CCl₄5-Bromo derivative~75%
3CH₃I, K₂CO₃, DMF3-Methyl substitution~85%

Reaction optimization would require monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Spectroscopic Characterization

Spectroscopic data for closely related quinazolinones provide insights into expected patterns for this derivative.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • Methyl group (C3): δ 2.35–2.60 ppm (singlet, 3H) .

    • Aromatic protons: δ 6.75–8.10 ppm (multiplet patterns dependent on bromine’s deshielding effect) .

    • NH proton: δ 10.60 ppm (broad singlet, exchangeable) .

  • ¹³C NMR (DMSO-d₆):

    • Carbonyl (C2): δ 161.7 ppm .

    • Quaternary carbons: δ 138.4 (C5-Br), 155.8 (C4a) .

Mass Spectrometry

  • HR-ESI-MS: Predicted molecular ion [M+H]⁺ at m/z 240.9971, with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Infrared (IR) Spectroscopy

  • Key absorptions:

    • C=O stretch: 1655–1686 cm⁻¹ .

    • N-H bend: 3204–3404 cm⁻¹ .

CompoundTarget Cell LineGI₅₀ (µM)Reference
3-Benzyl-6-methyl derivativeLeukemia10.47
6,7-Dimethoxy derivativeBreast Cancer7.24

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator